Cas no 2097919-02-1 (N-1-(3-fluoropyridine-4-carbonyl)azetidin-3-ylpyrimidin-4-amine)

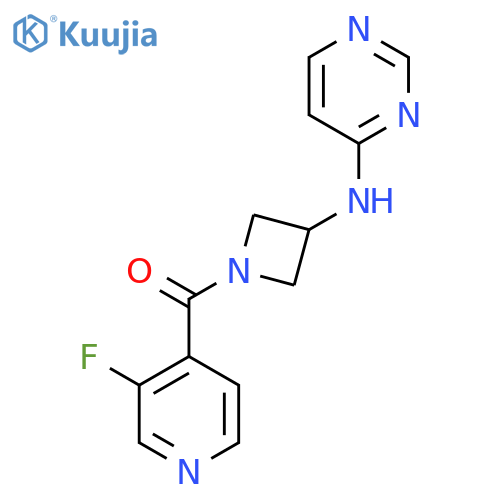

2097919-02-1 structure

商品名:N-1-(3-fluoropyridine-4-carbonyl)azetidin-3-ylpyrimidin-4-amine

N-1-(3-fluoropyridine-4-carbonyl)azetidin-3-ylpyrimidin-4-amine 化学的及び物理的性質

名前と識別子

-

- N-1-(3-fluoropyridine-4-carbonyl)azetidin-3-ylpyrimidin-4-amine

- 2097919-02-1

- F6550-6892

- AKOS032467200

- N-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine

- (3-fluoropyridin-4-yl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone

-

- インチ: 1S/C13H12FN5O/c14-11-5-15-3-1-10(11)13(20)19-6-9(7-19)18-12-2-4-16-8-17-12/h1-5,8-9H,6-7H2,(H,16,17,18)

- InChIKey: OQWVEUPLWKOOLZ-UHFFFAOYSA-N

- ほほえんだ: FC1C=NC=CC=1C(N1CC(C1)NC1C=CN=CN=1)=O

計算された属性

- せいみつぶんしりょう: 273.10258819g/mol

- どういたいしつりょう: 273.10258819g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 350

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 71Ų

N-1-(3-fluoropyridine-4-carbonyl)azetidin-3-ylpyrimidin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6550-6892-20μmol |

N-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine |

2097919-02-1 | 20μmol |

$79.0 | 2023-09-08 | ||

| Life Chemicals | F6550-6892-3mg |

N-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine |

2097919-02-1 | 3mg |

$63.0 | 2023-09-08 | ||

| Life Chemicals | F6550-6892-50mg |

N-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine |

2097919-02-1 | 50mg |

$160.0 | 2023-09-08 | ||

| Life Chemicals | F6550-6892-100mg |

N-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine |

2097919-02-1 | 100mg |

$248.0 | 2023-09-08 | ||

| Life Chemicals | F6550-6892-4mg |

N-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine |

2097919-02-1 | 4mg |

$66.0 | 2023-09-08 | ||

| Life Chemicals | F6550-6892-5μmol |

N-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine |

2097919-02-1 | 5μmol |

$63.0 | 2023-09-08 | ||

| Life Chemicals | F6550-6892-2mg |

N-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine |

2097919-02-1 | 2mg |

$59.0 | 2023-09-08 | ||

| Life Chemicals | F6550-6892-20mg |

N-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine |

2097919-02-1 | 20mg |

$99.0 | 2023-09-08 | ||

| Life Chemicals | F6550-6892-25mg |

N-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine |

2097919-02-1 | 25mg |

$109.0 | 2023-09-08 | ||

| Life Chemicals | F6550-6892-30mg |

N-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine |

2097919-02-1 | 30mg |

$119.0 | 2023-09-08 |

N-1-(3-fluoropyridine-4-carbonyl)azetidin-3-ylpyrimidin-4-amine 関連文献

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

2097919-02-1 (N-1-(3-fluoropyridine-4-carbonyl)azetidin-3-ylpyrimidin-4-amine) 関連製品

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬